![molecular formula C10H7ClN2O3 B2577982 1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 341966-51-6](/img/structure/B2577982.png)
1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione
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Description
1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione, or simply 1-CPMIT, is an organic compound that has been studied for its potential applications in scientific research. This compound is a member of the imidazolidine family and is known for its unique properties and potential uses in laboratory experiments.
Scientific Research Applications
Medicinal Chemistry: Synthesis of Bioactive Molecules
This compound serves as a precursor in the synthesis of bioactive molecules. Its structure is amenable to modifications that can lead to the development of new pharmacologically active compounds. Researchers utilize it to create derivatives with potential anticancer, anticonvulsant, and antimicrobial properties .
Agriculture: Development of Antimicrobial Agents
In agriculture, derivatives of this compound could be explored for their antimicrobial properties. They might be used to develop new pesticides or treatments for plant diseases, contributing to crop protection and yield improvement .
Industrial Chemistry: Material Synthesis
The industrial applications of this compound could include the synthesis of novel materials. Its derivatives might be used in the production of polymers or as intermediates in the manufacture of dyes and pigments .
Environmental Science: Pollution Remediation
In environmental science, this compound’s derivatives could be investigated for their ability to remediate pollutants. They might be used in processes designed to remove or neutralize toxic substances from soil or water .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, researchers could study the compound’s effect on various enzymes. It might serve as an inhibitor for specific enzymatic reactions, providing insights into enzyme function and aiding in the development of new drugs .
Pharmacology: Drug Design and Discovery
In pharmacology, the compound could be used in drug design and discovery. Its structure allows for the creation of a wide range of derivatives, which can be screened for therapeutic activity against various diseases .
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-3-1-2-6(4-7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRVXTBMFKWZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione |
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